molecular formula C12H16ClNO4 B14917154 Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate

Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate

Cat. No.: B14917154
M. Wt: 273.71 g/mol
InChI Key: DAYQKVUZHXTGCU-LBPRGKRZSA-N
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Description

Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate is a synthetic organic compound that belongs to the class of amides. It features a furan ring substituted with a chlorine atom and an amide group, making it a compound of interest in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The furan ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated furan is reacted with an amine to form the amide group.

    Esterification: Finally, the ester group is introduced through a reaction with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving amides and furans.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan ring and amide group could play crucial roles in binding to molecular targets and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-(5-bromofuran-2-carboxamido)-2-methylpentanoate: Similar structure with a bromine atom instead of chlorine.

    Methyl (S)-2-(5-fluorofuran-2-carboxamido)-2-methylpentanoate: Similar structure with a fluorine atom instead of chlorine.

    Methyl (S)-2-(5-methylfuran-2-carboxamido)-2-methylpentanoate: Similar structure with a methyl group instead of chlorine.

Uniqueness

Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

methyl (2S)-2-[(5-chlorofuran-2-carbonyl)amino]-2-methylpentanoate

InChI

InChI=1S/C12H16ClNO4/c1-4-7-12(2,11(16)17-3)14-10(15)8-5-6-9(13)18-8/h5-6H,4,7H2,1-3H3,(H,14,15)/t12-/m0/s1

InChI Key

DAYQKVUZHXTGCU-LBPRGKRZSA-N

Isomeric SMILES

CCC[C@@](C)(C(=O)OC)NC(=O)C1=CC=C(O1)Cl

Canonical SMILES

CCCC(C)(C(=O)OC)NC(=O)C1=CC=C(O1)Cl

Origin of Product

United States

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